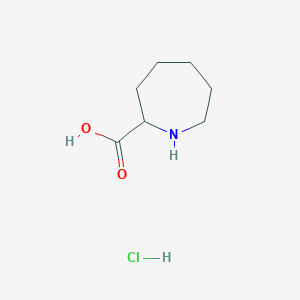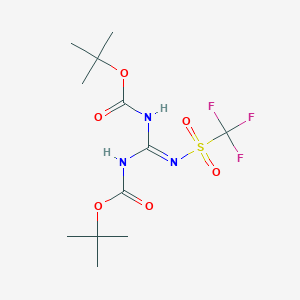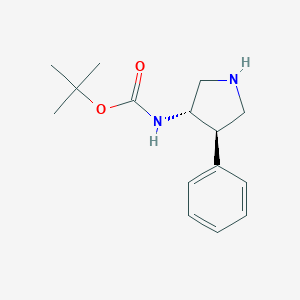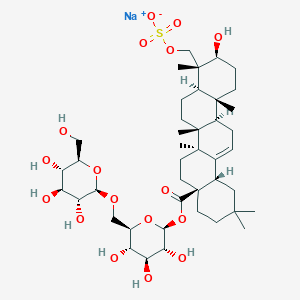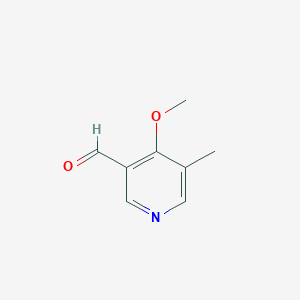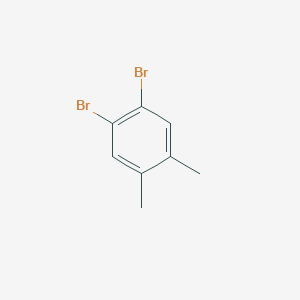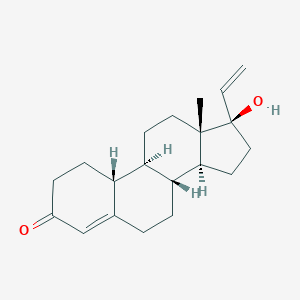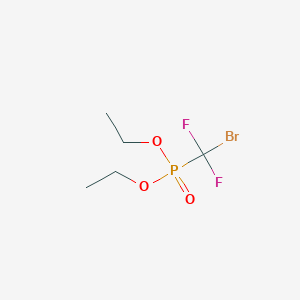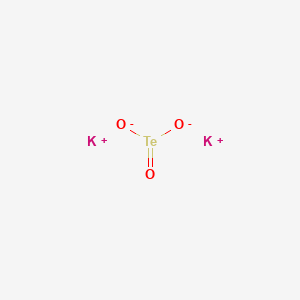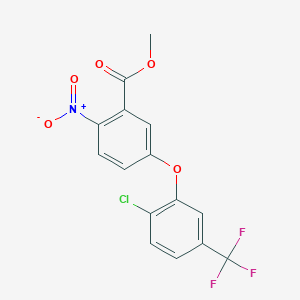
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate, also known as CF3Phenoxybenzoic acid methyl ester, is a chemical compound that belongs to the family of benzoic acid esters. It is widely used in scientific research as a potent herbicide and pesticide. This compound has gained significant attention due to its high efficacy and selectivity towards a broad range of weeds and pests.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is essential for the biosynthesis of chlorophyll in plants and heme in animals. The inhibition of PPO leads to the accumulation of toxic intermediates, resulting in the death of the target organism.
Biochemische Und Physiologische Effekte
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has both biochemical and physiological effects on the target organism. The compound disrupts the normal functioning of the plant or animal by inhibiting the biosynthesis of essential molecules such as chlorophyll and heme. This disruption leads to the accumulation of toxic intermediates, which ultimately results in the death of the target organism.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has several advantages for lab experiments. It is highly effective and selective towards a broad range of weeds and pests, making it a valuable tool for crop protection. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, the compound has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. The compound is also not suitable for use in certain experiments due to its specific mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate. One area of research is the development of new formulations and delivery systems to improve the efficacy and safety of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent in the treatment of certain diseases. Additionally, the compound's mode of action could be further elucidated to develop new herbicides and pesticides with improved selectivity and efficacy. Overall, Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has significant potential for future research and development in various fields.
Synthesemethoden
The synthesis of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate involves the reaction of 2-nitrobenzoic acid with 5-(2-chloro-5-(trifluoromethyl)phenoxy)-pentanoic acid under the presence of thionyl chloride and dimethylformamide. The resulting compound is then esterified with methanol to obtain the final product. The yield of this reaction is high, and the purity of the compound can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has a wide range of scientific research applications. It is used as a herbicide and pesticide in agriculture to control the growth of weeds and pests. The compound is highly effective and selective towards various species of weeds and pests, making it a valuable tool for crop protection. It is also used in the pharmaceutical industry to synthesize new drugs and as a reference compound in analytical chemistry.
Eigenschaften
CAS-Nummer |
121325-44-8 |
|---|---|
Produktname |
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate |
Molekularformel |
C15H9ClF3NO5 |
Molekulargewicht |
375.68 g/mol |
IUPAC-Name |
methyl 5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzoate |
InChI |
InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-5-12(10)20(22)23)25-13-6-8(15(17,18)19)2-4-11(13)16/h2-7H,1H3 |
InChI-Schlüssel |
QBFYBNCGOQKESJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
121325-44-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



